Phenylpropiolic acid chemical properties and structure
Phenylpropiolic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpropiolic acid (PPA) is an unsaturated carboxylic acid featuring a phenyl group attached to a propiolic acid moiety. Its unique chemical structure, containing both a carboxyl group and a carbon-carbon triple bond, makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of phenylpropiolic acid, with a focus on its relevance to research and drug development.
Chemical Structure and Properties
Phenylpropiolic acid, with the chemical formula C₉H₆O₂, consists of a benzene ring connected to a propynoic acid chain. The presence of the alkyne and carboxylic acid functional groups dictates its chemical behavior and reactivity.
Structure:
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Systematic Name: 3-phenylprop-2-ynoic acid
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Linear Formula: C₆H₅C≡CCOOH
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SMILES: O=C(O)C#Cc1ccccc1
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InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N
The molecule is largely planar due to the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the phenyl group and carboxylic acid.
Physicochemical Properties:
A summary of the key quantitative data for phenylpropiolic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | White to slightly beige crystalline powder/needles or prisms | [2] |
| Melting Point | 135–137 °C | [2] |
| Boiling Point | 225.74 °C (rough estimate) | [3] |
| Density | 1.1674 g/cm³ (rough estimate) | [3] |
| pKa | 2.269 (at 35 °C) | [3] |
| Water Solubility | Sparingly soluble to freely soluble (conflicting reports) | [3][4] |
Experimental Protocols
Synthesis of Phenylpropiolic Acid from Ethyl α,β-Dibromo-β-phenylpropionate
This protocol is adapted from a well-established method for the synthesis of phenylpropiolic acid.[5]
Materials:
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Ethyl α,β-dibromo-β-phenylpropionate
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Potassium hydroxide (KOH)
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95% Ethanol
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Concentrated hydrochloric acid (HCl)
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20% Sulfuric acid (H₂SO₄)
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5% Sodium carbonate (Na₂CO₃) solution
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Activated carbon (Norite)
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Carbon tetrachloride (CCl₄) for recrystallization
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Ice
Procedure:
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Saponification and Elimination:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4.5 moles of potassium hydroxide in 1.2 L of 95% ethanol with heating.
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Cool the alkaline solution to 40–50 °C and add 1 mole of crude ethyl α,β-dibromo-β-phenylpropionate.
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Once the initial exothermic reaction subsides, reflux the mixture for 5 hours on a steam bath.
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Cool the reaction mixture and filter the precipitated salts by suction.
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Acidification and Isolation of Crude Product:
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Neutralize the filtrate with concentrated hydrochloric acid.
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Filter the newly precipitated salts.
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Distill the filtrate until the vapor temperature reaches 95 °C to remove the ethanol.
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Combine the residue with the previously filtered salts and dissolve in 800 mL of water.
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Chill the solution by adding cracked ice to a total volume of 1.8 L.
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In an ice-water bath, stir the solution mechanically while slowly adding a 20% sulfuric acid solution until the solution is strongly acidic to litmus paper.
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Continue stirring for 20 minutes.
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Filter the precipitated crude phenylpropiolic acid by suction and wash with four 30-mL portions of a 2% sulfuric acid solution.
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Purification:
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Dissolve the crude acid in 1 L of a 5% sodium carbonate solution.
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Add 20 g of activated carbon (Norite) and heat on a steam bath for 30 minutes with occasional stirring.
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Filter the hot solution.
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Cool the filtrate externally and add approximately 200 g of cracked ice.
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Stir the solution mechanically while slowly adding a 20% sulfuric acid solution to precipitate the purified acid.
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Filter the phenylpropiolic acid by suction, wash with a small amount of 2% sulfuric acid solution, followed by a small amount of water.
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Air-dry the product.
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Recrystallization (Optional, for higher purity):
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The crude acid can be further purified by recrystallization from carbon tetrachloride to yield pure phenylpropiolic acid with a melting point of 135–136 °C.[5]
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Experimental Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of phenylpropiolic acid.
Reactivity and Key Reactions
The reactivity of phenylpropiolic acid is characterized by reactions of its carboxylic acid and alkyne functional groups.
Oxidation to Benzoic Acid:
Phenylpropiolic acid can be oxidized to benzoic acid using strong oxidizing agents like chromic acid.[2]
General Protocol Outline:
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Dissolve phenylpropiolic acid in a suitable solvent (e.g., aqueous acetic acid).
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Slowly add a solution of chromic acid (prepared from sodium or potassium dichromate and sulfuric acid) to the phenylpropiolic acid solution with stirring and cooling.
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After the reaction is complete (indicated by a color change), the benzoic acid can be isolated by extraction and purified by recrystallization.
Reduction to Cinnamic Acid and Hydrocinnamic Acid:
The triple bond of phenylpropiolic acid can be selectively reduced.
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Reduction to Cinnamic Acid (C₆H₅CH=CHCOOH): This partial reduction can be achieved using zinc in acetic acid.[2]
General Protocol Outline:
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Suspend phenylpropiolic acid in acetic acid.
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Add zinc dust portion-wise with stirring.
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Monitor the reaction progress (e.g., by TLC).
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Upon completion, filter off the excess zinc.
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Isolate the cinnamic acid by dilution with water and subsequent filtration or extraction, followed by purification.
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Reduction to Hydrocinnamic Acid (C₆H₅CH₂CH₂COOH): Complete reduction of the triple bond to a single bond can be accomplished using a stronger reducing agent like sodium amalgam or through catalytic hydrogenation.[2]
General Protocol Outline (using catalytic hydrogenation):
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Dissolve phenylpropiolic acid in a suitable solvent (e.g., ethanol).
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Add a hydrogenation catalyst (e.g., Palladium on carbon).
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Subject the mixture to a hydrogen atmosphere (at a suitable pressure) with vigorous stirring.
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After the theoretical amount of hydrogen is consumed, filter the catalyst.
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Remove the solvent under reduced pressure to obtain hydrocinnamic acid, which can be further purified.
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Logical Relationship of Phenylpropiolic Acid and its Reduction Products:
Caption: Reduction pathways of phenylpropiolic acid.
Relevance in Drug Development and Biological Systems
While phenylpropiolic acid itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery. Notably, derivatives of phenylpropiolic acid have been investigated as agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3] GPR40 is a target for the treatment of type 2 diabetes mellitus because its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.
GPR40 Signaling Pathway (Activated by PPA Derivatives):
The activation of GPR40 by agonists, such as certain phenylpropiolic acid derivatives, initiates a signaling cascade within the pancreatic β-cell.
References
- 1. Phenylpropiolic Acid | C9H6O2 | CID 69475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylpropiolic acid - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
